molecular formula C16H12N2O B12914168 2-(4-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole CAS No. 17252-75-4

2-(4-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B12914168
CAS No.: 17252-75-4
M. Wt: 248.28 g/mol
InChI Key: OEUSWHWRBCGHDU-UHFFFAOYSA-N
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Description

2-phenyl-5-(4-vinylphenyl)-1,3,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a phenyl group and a vinylphenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-5-(4-vinylphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 4-vinylbenzoic acid hydrazide with benzoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole compound.

Industrial Production Methods

While specific industrial production methods for 2-phenyl-5-(4-vinylphenyl)-1,3,4-oxadiazole are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-5-(4-vinylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and vinylphenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation of the vinyl group.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the oxadiazole ring.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Amines and partially reduced oxadiazole derivatives.

    Substitution: Halogenated phenyl and vinylphenyl derivatives.

Scientific Research Applications

2-phenyl-5-(4-vinylphenyl)-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 2-phenyl-5-(4-vinylphenyl)-1,3,4-oxadiazole depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-5-(4-methylphenyl)-1,3,4-oxadiazole
  • 2-phenyl-5-(4-chlorophenyl)-1,3,4-oxadiazole
  • 2-phenyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

Uniqueness

2-phenyl-5-(4-vinylphenyl)-1,3,4-oxadiazole is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar oxadiazole derivatives.

Properties

CAS No.

17252-75-4

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

2-(4-ethenylphenyl)-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C16H12N2O/c1-2-12-8-10-14(11-9-12)16-18-17-15(19-16)13-6-4-3-5-7-13/h2-11H,1H2

InChI Key

OEUSWHWRBCGHDU-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

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